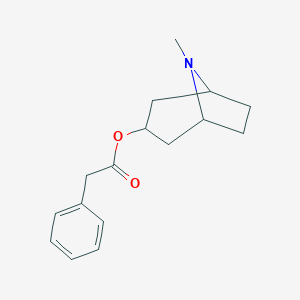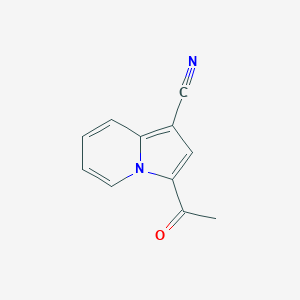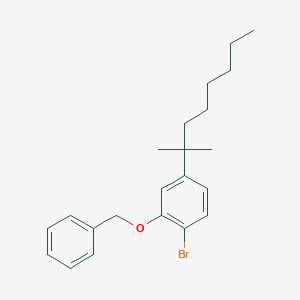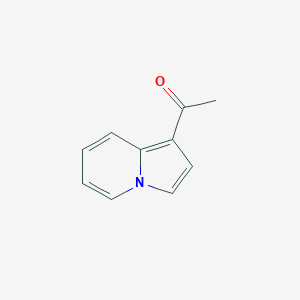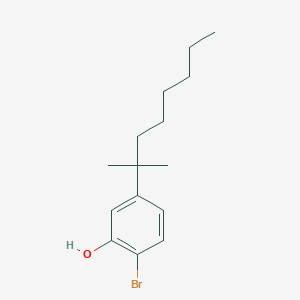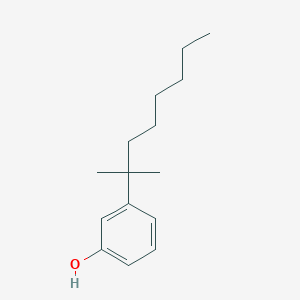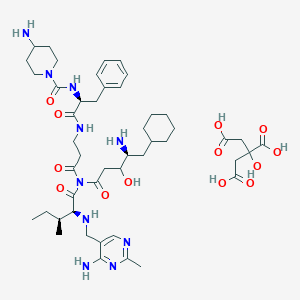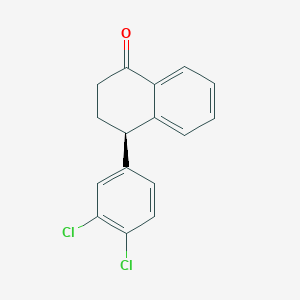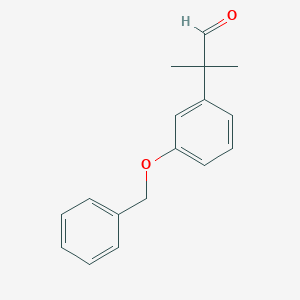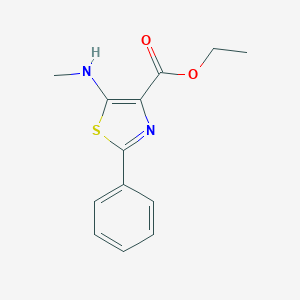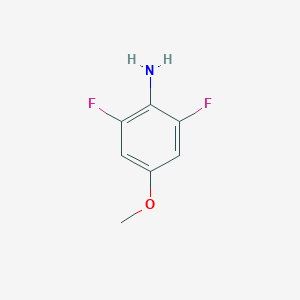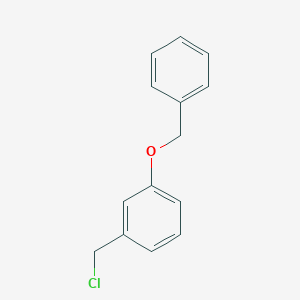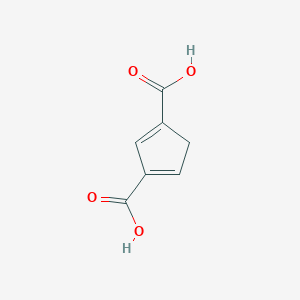
Cyclopenta-1,3-diene-1,3-dicarboxylic acid
Descripción general
Descripción
Cyclopenta-1,3-diene-1,3-dicarboxylic acid is an organic compound with the molecular formula C7H6O4 . It has an average mass of 154.120 Da and a monoisotopic mass of 154.026611 Da .
Synthesis Analysis
Cyclopentadiene, a precursor to Cyclopenta-1,3-diene-1,3-dicarboxylic acid, can be obtained from coal tar and by steam cracking of naphtha . The synthesis of 1,2-disubstituted cyclopentadienes, which are related to Cyclopenta-1,3-diene-1,3-dicarboxylic acid, has been reported . These compounds play an important role in organic chemistry, particularly as ligands for transition metal compounds .Molecular Structure Analysis
The molecular structure of Cyclopenta-1,3-diene-1,3-dicarboxylic acid consists of a five-membered ring with two double bonds and two carboxylic acid groups .Chemical Reactions Analysis
Cyclopentadiene, a related compound, undergoes a Diels–Alder reaction to dimerize into dicyclopentadiene at room temperature . This reaction can be reversed by heating . The Diels–Alder reaction is also relevant to Cyclopenta-1,3-diene-1,3-dicarboxylic acid, as it involves a diene and a dienophile .Physical And Chemical Properties Analysis
Cyclopenta-1,3-diene-1,3-dicarboxylic acid is a colorless liquid . The exact physical and chemical properties of this specific compound are not available in the search results.Aplicaciones Científicas De Investigación
pH Indicators
Cyclopenta-1,3-diene derivatives have shown potential as novel pH indicators. Specifically, (triphenylphosphoranylidene)cyclopenta-1,3-dienes exhibit strong color changes in the alkaline pH range (10-12), with sharp, clear, and reversible transitions (Nourmohammadian, Davoodzadeh, & Alizadeh, 2007).
Synthesis of Functionalized Benzocyclotrimers
A study by Dalkılıç et al. (2009) presents a novel protocol for preparing functionalized benzocyclotrimers, utilizing 2-Bromo-3-(trimethylstannyl)cyclopenta-1,3-diene as a key intermediate. This synthesis involves the Diels–Alder reaction and subsequent cyclotrimerization (Dalkılıç, Güney, Daştan, Saracoglu, Lucchi, & Fabris, 2009).
Photocatalytic Generation of Allylcopper Complexes
In the realm of photocatalysis, Lu et al. (2021) described a method for the enantioselective carbocyanation of 1,3-dienes. This process utilizes carboxylic acid derivatives and trimethylsilyl cyanide, yielding chiral allyl cyanides under mild conditions (Lu, Lu, He, Bai, & Xiao, 2021).
Photoluminescence Properties
Zhang et al. (2013) synthesized cyclopentadiene derivatives with varied photoluminescence properties. These derivatives display solvent-dependent fluorescence emissions and aggregation-induced emission enhancement characteristics (Zhang, Ye, Xu, Yang, Deng, & Ning, 2013).
Thermochemistry in Combustion Modeling
Catoire et al. (2003) focused on the thermochemistry of cyclopenta-1,3-diene derivatives, which is crucial in combustion modeling. The study provided gas-phase thermochemical properties for these compounds, contributing to our understanding of their behavior in combustion processes (Catoire, Swihart, Gaïl, & Dagaut, 2003).
Selective Synthesis of 1,3-Dienes and 1,3,5-Trienes
McAlpine, Wang, and Carrow (2018) reported an aerobic Heck reaction with cyclobutene, forming linear 1-aryl-1,3-dienes or 1,3,5-trienes. This method offers a modular approach to prepare substituted 1,3-dienes used in various catalytic transformations (McAlpine, Wang, & Carrow, 2018).
Propiedades
IUPAC Name |
cyclopenta-1,3-diene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-6(9)4-1-2-5(3-4)7(10)11/h1,3H,2H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNWOLOYXPPBMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563042 | |
| Record name | Cyclopenta-1,3-diene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopenta-1,3-diene-1,3-dicarboxylic acid | |
CAS RN |
130708-70-2 | |
| Record name | Cyclopenta-1,3-diene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



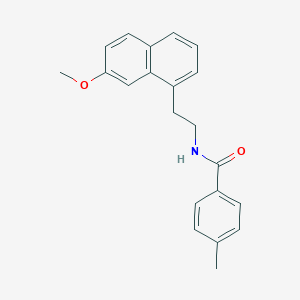
![Methyl 4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6,7,8-hexahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B139767.png)
